Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride
CAS No.: 118634-23-4
Cat. No.: VC7396848
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118634-23-4 |
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Molecular Formula | C5H13ClN2 |
Molecular Weight | 136.62 |
IUPAC Name | (1R,2R)-cyclopentane-1,2-diamine;hydrochloride |
Standard InChI | InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
Standard InChI Key | LHPIEVBBBKESNH-TYSVMGFPSA-N |
SMILES | C1CC(C(C1)N)N.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of a five-membered cyclopentane ring with amine groups at the 1 and 2 positions. The rel-(1R,2R) designation indicates the relative configuration of the stereocenters, where both amine groups occupy axial positions on opposite sides of the ring plane . This trans arrangement minimizes steric strain and enhances conformational stability compared to its cis counterpart .
Key Structural Data:
Property | Value | Source |
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Molecular Formula | C₅H₁₃ClN₂ | |
Molecular Weight | 136.62 g/mol | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 2 | |
SMILES Notation | C1CC@HN.Cl | |
InChIKey | LHPIEVBBBKESNH-TYSVMGFPSA-N |
The crystal structure of the parent diamine ((1R,2R)-cyclopentane-1,2-diamine) reveals a puckered cyclopentane ring with N–H···N hydrogen bonds stabilizing the lattice . Protonation of one amine group with hydrochloric acid yields the hydrochloride salt, improving solubility in polar solvents like water and ethanol .
Synthesis and Production
Laboratory-Scale Synthesis
The hydrochloride salt is typically prepared via a two-step process:
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Synthesis of (1R,2R)-Cyclopentane-1,2-diamine:
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Salt Formation:
Industrial Considerations:
Large-scale production faces challenges in maintaining stereochemical purity during crystallization. Advances in continuous flow chemistry have enabled kilogram-scale synthesis with >99% diastereomeric purity .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Method |
---|---|---|
Melting Point | 248–252°C (decomp.) | Differential Scanning Calorimetry |
Solubility in Water | 87 g/L (25°C) | Gravimetric Analysis |
LogP (Partition Coefficient) | 2.03 | Computational Prediction |
The compound exhibits hygroscopicity due to its ionic nature, necessitating storage under anhydrous conditions. Its pKa values (9.2 for NH₃⁺ and 10.8 for NH₂) suggest moderate basicity, enabling selective deprotonation in multi-step syntheses .
Applications in Asymmetric Catalysis
Ligand Design
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride serves as a precursor for chiral ligands in transition-metal catalysis. For example:
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Ruthenium Complexes: When coordinated to Ru(II), the diamine moiety facilitates asymmetric transfer hydrogenation of ketones, achieving enantioselectivities up to 98% ee in pharmaceutical intermediates .
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Palladium Catalysts: Pd(II) complexes derived from this ligand enable Suzuki-Miyaura cross-couplings with enhanced stereocontrol for biaryl synthesis .
Case Study: Ketone Reduction
In a model reaction, acetophenone was reduced to (R)-1-phenylethanol using a Ru-(1R,2R)-diamine catalyst. The reaction achieved 96% conversion and 94% ee under mild conditions (25°C, 12 h) .
Pharmaceutical Relevance
Drug Intermediate Synthesis
The hydrochloride salt is employed in synthesizing chiral β-amino alcohols, key motifs in antiviral and anticancer agents. For instance:
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Oseltamivir Analogues: Structural analogs of Tamiflu® incorporate cyclopentane-diamine backbones to improve neuraminidase inhibition .
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Kinase Inhibitors: The diamine’s rigid structure enhances binding affinity to ATP pockets in tyrosine kinases, reducing off-target effects .
ADMET Profile:
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Absorption: High aqueous solubility ensures rapid gastrointestinal absorption in preclinical models.
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Toxicity: LD₅₀ (rat, oral): >2,000 mg/kg, classifying it as Category 5 under GHS .
Challenges and Future Directions
Limitations in Current Applications
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Cost of Enantiopure Synthesis: Asymmetric hydrogenation requires expensive chiral auxiliaries, driving research into biocatalytic alternatives .
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Solvent Sensitivity: Polar aprotic solvents (e.g., DMF) induce racemization at elevated temperatures, limiting reaction conditions .
Emerging Opportunities
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